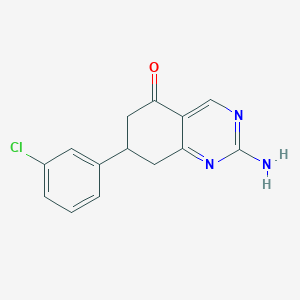

2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Beschreibung

2-Amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure with a 3-chlorophenyl substituent at position 7 and an amino group at position 2. Its molecular formula is C₁₄H₁₁ClN₃O, with a molecular weight of 277.71 g/mol (exact mass: 277.0615) .

Eigenschaften

IUPAC Name |

2-amino-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-10-3-1-2-8(4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARHUEJEJCCKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one, a heterocyclic compound with the molecular formula C14H12ClN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core structure with an amino group at the 2-position and a chlorophenyl substituent at the 7-position, which are critical for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves condensation reactions. A common method includes the reaction of 2-aminobenzamide with suitable ketones or aldehydes, followed by cyclization to yield the quinazolinone structure. Alternative methods may involve electro-reduction processes from related benzodiazepine derivatives, highlighting its structural relationship with other biologically active compounds .

Biological Activities

Antitumor Activity

One of the most significant biological activities of this compound is its potential as an antitumor agent. Research indicates that it inhibits heat shock protein 90 (Hsp90), a chaperone protein essential for cancer cell survival and proliferation. The inhibition of Hsp90 destabilizes various oncoproteins, leading to reduced cancer cell viability .

Pharmacological Properties

In addition to its antitumor effects, this compound and its structural analogs have been studied for various pharmacological properties:

- Anticonvulsant Effects : Some derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms .

The mechanism of action primarily revolves around the binding affinity of this compound to target proteins like Hsp90. Studies have demonstrated that this binding disrupts the protein's function, leading to decreased stability of several oncogenic proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. The presence of the chlorine atom in the phenyl ring enhances the compound's lipophilicity and biological activity. Comparative studies with similar compounds reveal variations in their efficacy based on structural modifications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Similar quinazolinone core; different phenyl substitution | Antitumor activity |

| Clonazepam | Benzodiazepine structure; related synthetic pathway | Anticonvulsant, anxiolytic |

| Racemic Hsp90 Inhibitor | Quinazolinone core; additional functional groups | Antitumor effects |

| Alkoxyphthalimide-linked Benzimidazole Derivatives | Related heterocyclic structure; different substituents | Various biological activities |

Case Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, research demonstrated that it exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values comparable to established chemotherapeutics .

Additionally, computational studies have been conducted to predict its pharmacokinetic properties and interactions with biomolecules, providing insights into its potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a quinazolinone core structure, with an amino group at the 2-position and a chlorophenyl substituent at the 7-position. It has a molecular formula of and a CAS number of 351163-39-8. The chlorine atom in the phenyl ring gives it unique chemical properties and potential biological activities.

Applications

The primary applications of this compound are in pharmaceutical research and development. It is being explored as an antitumor agent, particularly for its ability to inhibit heat shock protein 90 (Hsp90), which is important for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the destabilization of several oncoproteins, producing antitumor effects. Its structural analogs may also display anticonvulsant and anxiolytic effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Similar quinazolinone core; different phenyl substitution | Antitumor activity |

| Clonazepam | Benzodiazepine structure; related synthetic pathway | Anticonvulsant, anxiolytic |

| Racemic Hsp90 Inhibitor | Quinazolinone core; additional functional groups | Antitumor effects |

Interaction studies involving this compound often focus on its binding affinity to target proteins like Hsp90. These studies help clarify the mechanism of action and potential efficacy in inhibiting cancer cell growth and can provide insights into its pharmacokinetics and pharmacodynamics, guiding future drug development efforts.

Other quinazolinone derivatives have shown a range of biological activities.

- 1-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives act as cholinesterase inhibitors .

- 1,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a selective PKC inhibitor .

- bis(2,3-dihydroquinazolin-4(1H)-one) showed radical scavenging activities .

- 2,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a TRPM2 inhibitor .

- 2-disubstituted-2,3-dihydroquinazolin-4(1H)-one showed antitubulin activity .

- 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a potential lead compound as a dual AChE/BChE inhibitor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

Position 7 Modifications

- 7-(3-Chlorophenyl) vs. For example, 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives (studied for MAO/kinase inhibition) lack this chlorine atom, which may reduce target affinity .

- 7-(4-Chlorophenyl) Analog :

The compound 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 921112-90-5) introduces a piperazine ring, improving solubility via basic nitrogen atoms. The 4-chloro substitution may alter steric interactions compared to the 3-chloro isomer .

Position 2 Modifications

- Amino vs. Aryl-Substituted Amino Groups: The compound 7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (CAS 714225-36-2) replaces the amino group with a 4-methoxyphenylamino substituent.

Additional Substituents

- 4-Methyl and Furan Derivatives: The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 880075-34-3) incorporates a methyl group at position 4 and a furan ring at position 6.

Pharmacological and Structural Data

Table 1: Key Properties of Selected Analogs

Table 2: Substituent Impact on Properties

| Substituent | Effect on Lipophilicity | Effect on Solubility | Potential Binding Interactions |

|---|---|---|---|

| 3-Chlorophenyl | ↑ (Cl atom) | ↓ | Halogen bonding, hydrophobic interactions |

| Amino group | ↓ | ↑ (H-bond donor) | Hydrogen bonding with active sites |

| Piperazinyl | ↓ (basic N) | ↑↑ | Ionic interactions, improved pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.